2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of pyrazolopyridines as pde4b inhibitors
Pharmacokinetics
The compound’s molecular weight (18719300 ) suggests that it could be absorbed in the gastrointestinal tract after oral administration. The compound’s stability under various storage conditions suggests it may have a reasonable half-life .
Action Environment
The compound’s stability under various storage conditions suggests it may be resistant to degradation in different environments .
Preparation Methods
The synthesis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid involves several steps. One common method includes the reaction of 2-(2-hydroxyethoxy)benzoic acid with 2-pyrrolidinone under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid has several scientific research applications:
Comparison with Similar Compounds
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid can be compared with other similar compounds, such as:
(2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester: This compound has a similar pyrrolidinone ring but differs in its ester group, which affects its reactivity and applications.
(2-Oxo-1-pyrrolidinyl)pyrimidines: These compounds also contain a pyrrolidinone ring but are fused with a pyrimidine ring, leading to different biological activities and uses.
Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-6-3-7-14(12)8-9-18-11-5-2-1-4-10(11)13(16)17/h1-2,4-5H,3,6-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXSNCLVWSWPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331224 |
Source
|
Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203562 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879065-06-2 |
Source
|
Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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